

An In-depth Technical Guide to Indoxacarb Impurity 5

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Compound of Interest

Compound Name: Indoxacarb Impurity 5

CAS No.: 144171-39-1

Cat. No.: B602034

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A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of **Indoxacarb Impurity 5**, a significant related substance in the manufacturing and stability of the oxadiazine insecticide, Indoxacarb. As a Senior Application Scientist, this document synthesizes current scientific knowledge to offer practical insights into the chemistry, analysis, and control of this impurity.

Introduction to Indoxacarb and its Impurities

Indoxacarb is a potent, broad-spectrum insecticide that functions by blocking sodium channels in the nervous systems of target pests.[1][2][3] Its complex chemical structure and multi-step synthesis process can lead to the formation of various impurities.[3] These impurities, even at trace levels, can impact the efficacy, safety, and regulatory compliance of the final product. Therefore, a thorough understanding and control of these related substances are paramount.

Unveiling Indoxacarb Impurity 5: Chemical Identity and Properties

Indoxacarb Impurity 5 is chemically identified as methyl 7-chloro-2,5-dihydro-2-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]indeno[1,2-e][1][4][5]oxadiazine-4a(3H)-carboxylate.[4] It is also referred to in some literature and supplier catalogs as Indoxacarb Impurity 12, though it corresponds to the same chemical entity.[4]

Table 1: Physicochemical Properties of **Indoxacarb Impurity 5**

Property	Value	Source
CAS Number	144171-39-1	[4]
Molecular Formula	C20H15ClFN3O5	[4]
Molecular Weight	469.81 g/mol	[4]
IUPAC Name	methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1][4][5]oxadiazine-4a-carboxylate	[4]
Appearance	Solid	[4]
Purity (typical)	>95%	[4]

Below is a diagram illustrating the chemical structure of **Indoxacarb Impurity 5**.

Caption: Chemical structure of **Indoxacarb Impurity 5**.

Formation and Synthesis of Indoxacarb Impurity 5

While specific literature detailing the deliberate synthesis of **Indoxacarb Impurity 5** is scarce, its formation is understood as a process-related impurity in the manufacturing of Indoxacarb. One source indicates that a related compound, Methyl 5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, serves as an intermediate in the synthesis of IN-KG 433, another Indoxacarb impurity.[5] This suggests that Impurity 5 could arise from an incomplete reaction or a side reaction during the multi-step synthesis of the parent Indoxacarb molecule.

The general synthesis of Indoxacarb involves a multi-step organic synthesis, which provides multiple opportunities for impurity formation.[3][6] The formation of Impurity 5 is likely influenced by factors such as reaction conditions (temperature, pH, reaction time), the purity of starting materials and reagents, and the efficiency of purification steps.

Caption: Potential formation pathway of **Indoxacarb Impurity 5**.

Analytical Characterization and Detection

The detection and quantification of **Indoxacarb Impurity 5** are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for separating Indoxacarb from its impurities.

Table 2: Typical HPLC Parameters for Indoxacarb and Impurity Analysis

Parameter	Typical Conditions	Source
Column	ODS-C18 reversed-phase	[7]
Mobile Phase	Methanol and glacial acetic acid aqueous solution	[7]
Detection	UV at 230-300 nm	[7]
Column Temperature	30-50 °C	[7]
Flow Rate	1 mL/min	[7]

Experimental Protocol: HPLC Analysis of Indoxacarb Impurities

- Standard and Sample Preparation:
 - Accurately weigh and dissolve the Indoxacarb reference standard and the sample to be tested in a suitable solvent, such as methanol, to a known concentration.[8]
- Chromatographic System:
 - Use a validated HPLC system equipped with a C18 column and a UV detector.
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Injection and Analysis:

- Inject equal volumes of the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas.
- Calculation:
 - Calculate the percentage of **Indoxacarb Impurity 5** in the sample by comparing its peak area to that of the reference standard.

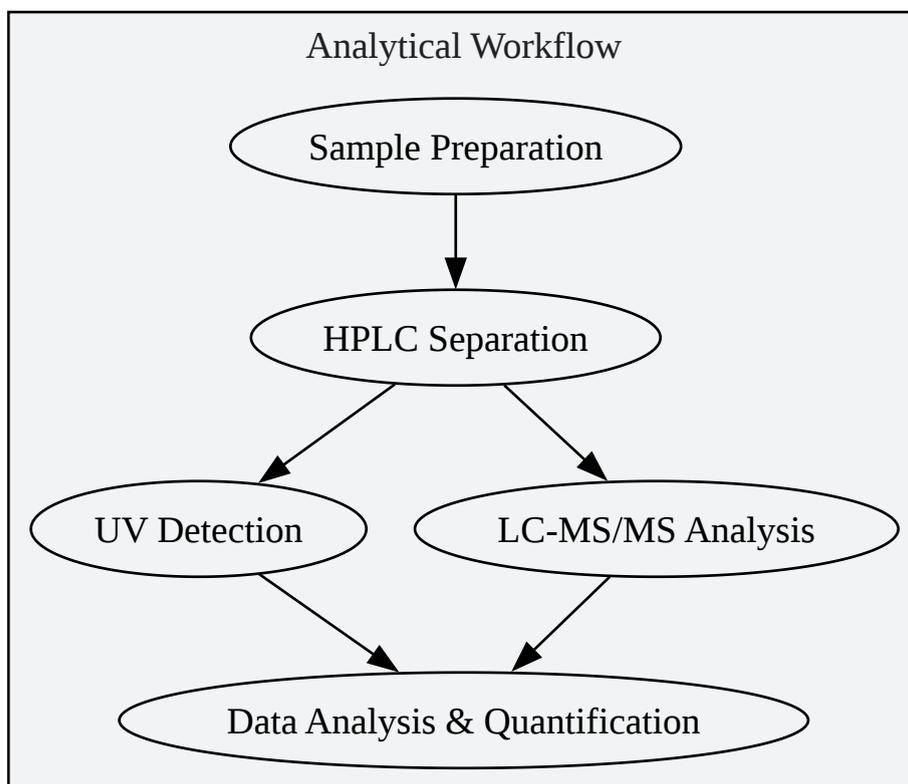
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For lower detection limits and higher specificity, LC-MS/MS is the preferred method.

Table 3: Typical LC-MS/MS Parameters for Indoxacarb Analysis

Parameter	Typical Conditions	Source
Ionization Mode	Electrospray Ionization (ESI) Positive	[9]
MS/MS Transitions	Specific precursor and product ions for Indoxacarb and its impurities	[9]
Limit of Quantification (LOQ)	As low as 0.005 µg/g	[10]

The use of LC-MS/MS allows for the sensitive and selective detection of impurities, even in complex matrices.[10][11]



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Caption: General analytical workflow for Indoxacarb impurity profiling.

Toxicological Profile and Risk Assessment

Currently, there is a lack of publicly available toxicological data specifically for **Indoxacarb Impurity 5**. Therefore, its potential risk is often inferred from the toxicological profile of the active ingredient, Indoxacarb, and other known impurities.

Indoxacarb itself has been classified as "not likely" to be a human carcinogen.^[1] However, some studies have indicated potential for neurotoxicity at high doses and immunotoxicity.^{[1][12]} The presence of impurities could potentially alter the toxicological profile of the final product.

Regulatory bodies such as the EPA and EFSA set strict limits for the levels of impurities in pesticide formulations.^{[13][14][15]} While specific limits for Impurity 5 are not explicitly defined in publicly available documents, general guidelines for impurities in agrochemicals suggest they should be controlled to the lowest reasonably achievable levels. The European Union, for

instance, has been progressively lowering the maximum residue levels (MRLs) for Indoxacarb in various commodities.^[15]

Control Strategies

Effective control of **Indoxacarb Impurity 5** requires a multi-faceted approach encompassing process optimization and robust analytical monitoring.

- **Process Optimization:** Careful control of reaction parameters during the synthesis of Indoxacarb is crucial to minimize the formation of Impurity 5. This includes optimizing temperature, pressure, reaction time, and the stoichiometry of reactants.
- **Purification:** Efficient purification techniques, such as recrystallization and chromatography, are necessary to remove Impurity 5 from the final product to meet regulatory specifications.
- **Reference Standards:** The availability of well-characterized reference standards for **Indoxacarb Impurity 5** is essential for the accurate validation of analytical methods and for the routine monitoring of its presence in production batches.

Conclusion and Future Perspectives

Indoxacarb Impurity 5 is a critical process-related impurity in the manufacturing of Indoxacarb. While its chemical structure and analytical detection methods are relatively well-established, there remain significant gaps in the understanding of its specific formation mechanisms and toxicological profile.

Future research should focus on:

- Elucidating the precise reaction pathways that lead to the formation of **Indoxacarb Impurity 5**.
- Conducting comprehensive toxicological studies to accurately assess its potential health risks.
- Developing more specific and sensitive analytical methods for its routine detection and quantification.

A deeper understanding of **Indoxacarb Impurity 5** will enable the development of more effective control strategies, ensuring the continued safety and efficacy of Indoxacarb-based products.

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